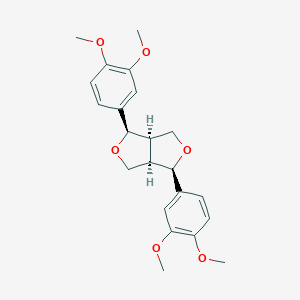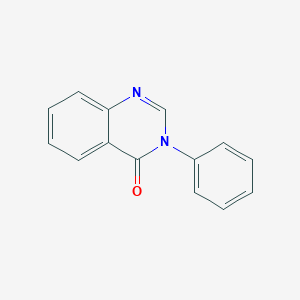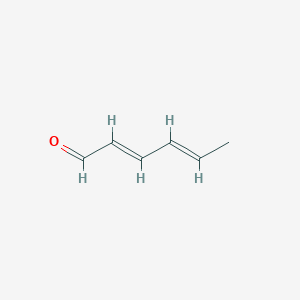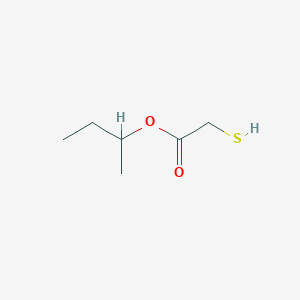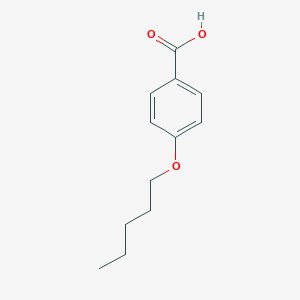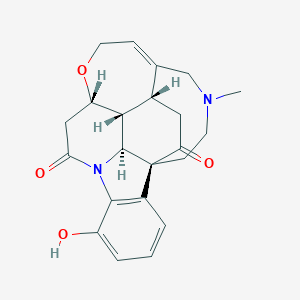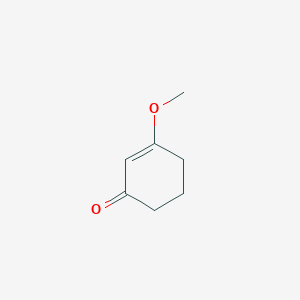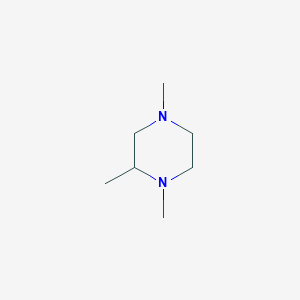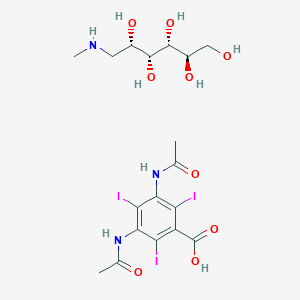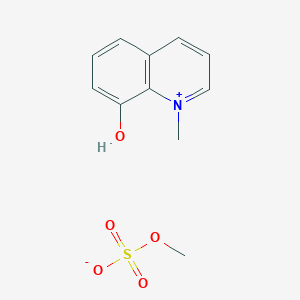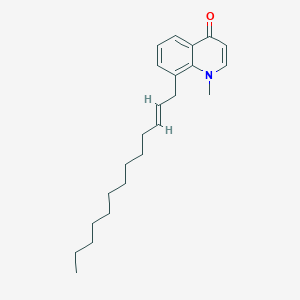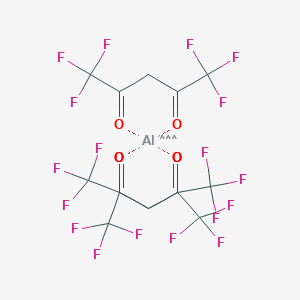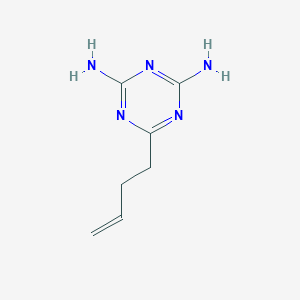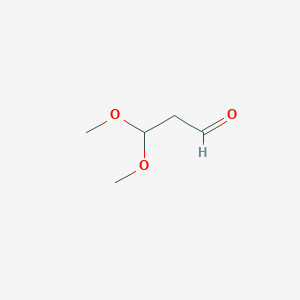
1-(4-Trifluoromethylphenyl)ethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-Trifluoromethylphenyl)ethylamine involves various strategies, including starting from different core structures and functionalizing them to achieve the desired trifluoromethyl derivatives. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved by starting from 4-fluoro-3-hydroxytoluene, which is a modification of dopamine with the para hydroxyl group replaced by fluorine . Another approach involved the reaction of 1,1-dicyano-2-bis(trifluoromethyl)ethylenes with aryl amines in the presence of carbonyl compounds, leading to trifluoromethyl-substituted derivatives of 1,4-dihydropyridine . These methods highlight the versatility in synthesizing trifluoromethylphenyl compounds through various chemical reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Trifluoromethylphenyl)ethylamine can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a diastereomeric salt derived from 1-(3-methoxyphenyl)ethylamine was determined, revealing a layer-like arrangement that contributed to high resolution efficiency . This indicates that the molecular structure of these compounds can significantly influence their physical properties and potential applications.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethylphenyl compounds is diverse, as seen in the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, which involved reactions starting from ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums or from chlorodifluoro(heteroaryl)methane with benzaldehydes . Additionally, the diastereoselectivity of reactions involving trifluoroacetaldehyde ethyl hemiacetal with enamines and imines was reversed, providing a method to synthesize 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones . These reactions demonstrate the potential for creating a wide range of trifluoromethylphenyl derivatives with varying properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Trifluoromethylphenyl)ethylamine derivatives are influenced by their molecular structure. For example, the introduction of a 2-phenylethyl group on the nitrogen atom of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives increased liposolubility and binding to lipophilic sites on dopamine receptors . The biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine were compared to dopamine and its analogs, showing a weak effect on adenylate cyclase activity and a relaxant effect on rabbit renal and ear arteries . The characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione included quantum chemical calculations and spectral techniques, revealing its conformational flexibility and energetic behavior in solvent media . These studies underscore the importance of molecular modifications in altering the properties and biological activities of trifluoromethylphenyl compounds.
Wissenschaftliche Forschungsanwendungen
1. ω-Transaminase-Mediated Asymmetric Synthesis
- Application Summary: This research focuses on the synthesis of chiral amines used as building blocks for drugs and pharmaceuticals. The study used a ω-transaminase (ω-TA) from a marine bacterium to synthesize a fluorine chiral amine from a bulky ketone .
- Methods and Procedures: The reaction conditions were analyzed for process development. It was found that isopropylamine concentrations above 75 mM had an inhibitory effect on the enzyme. Five different organic solvents were investigated as co-solvents for the ketone (the amine acceptor), among which 25–30% (v/v) dimethyl sulfoxide (DMSO) produced the highest enzyme activity .
- Results and Outcomes: The reaction reached equilibrium after 18 hours at 30% of conversion. An in situ product removal (ISPR) approach using an aqueous organic two-phase system was tested to mitigate product inhibition .
2. Engineered Active Site of ω-Transaminase
- Application Summary: This study focused on engineering the active site of ω-transaminase for enhanced asymmetric synthesis towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a pharmaceutical intermediate of chiral amine .
- Methods and Procedures: The study used a semi-rational strategy to engineer the ω-TA derived from Vitreoscilla stercoraria DSM 513. The influence of TAP concentration on the yield of (S)-TPE was examined to select a suitable substrate concentration .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones. Better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .
3. Thermoactive ω-Transaminase
- Application Summary: This research focuses on the use of a thermoactive ω-transaminase in the synthesis of chiral amines. The enzyme was shown to be most active from 60 to 65 °C, being thermoactive up to 65 °C, and to retain more than 35% activity in the presence of 50% (v/v) methanol, acetonitrile, or DMSO .
- Methods and Procedures: The study investigated the optimal reaction conditions and organic solvents for the production of (S)-1-(4-trifluoromethylphenyl)ethylamine. An in situ product removal (ISPR) approach using an aqueous two-phase system was studied and proven successful .
- Results and Outcomes: The enzyme reaction was maintained, and the product amount was increased for a 62 h reaction time. The investigated ω-TA can be used in the bioconversion of bulky ketones to chiral amines for future bioprocess applications .
4. Synthesis of Numerous Drugs
- Application Summary: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine ((S)-TPE) holds particular importance as a chiral pharmaceutical intermediate in the synthesis of numerous drugs, including cardiac sarcomere inhibitors and microsomal prostaglandin E2 synthase-1 inhibitors .
- Methods and Procedures: The study used a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
5. Synthesis of Cardiac Sarcomere Inhibitors
- Application Summary: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine ((S)-TPE) is used as a chiral pharmaceutical intermediate in the synthesis of cardiac sarcomere inhibitors .
- Methods and Procedures: The study used a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
6. Synthesis of Microsomal Prostaglandin E2 Synthase-1 Inhibitors
- Application Summary: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine ((S)-TPE) is used as a chiral pharmaceutical intermediate in the synthesis of microsomal prostaglandin E2 synthase-1 inhibitors .
- Methods and Procedures: The study used a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382091 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)ethylamine | |
CAS RN |
15996-84-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



